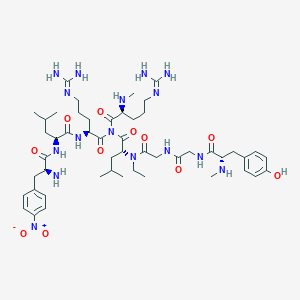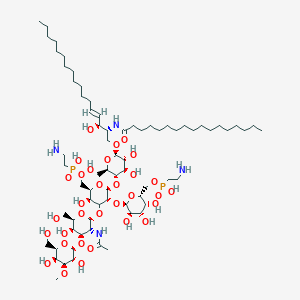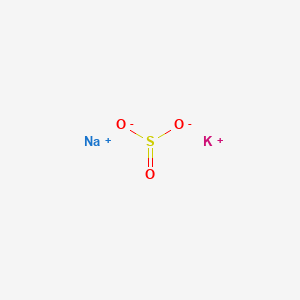
1,2-Naphthalenedicarboximide, 1,2,3,4-tetrahydro-N-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Naphthalenedicarboximide, 1,2,3,4-tetrahydro-N-methyl- is a chemical compound that has been widely used in scientific research for its unique properties. This compound is synthesized through a specific method and has various applications in scientific research.
Mécanisme D'action
The mechanism of action of 1,2-Naphthalenedicarboximide, 1,2,3,4-tetrahydro-N-methyl- involves its ability to bind to metal ions, particularly zinc ions. The compound acts as a fluorescent probe by emitting a characteristic fluorescence signal upon binding to zinc ions. This property has been exploited in various biochemical and physiological studies.
Effets Biochimiques Et Physiologiques
1,2-Naphthalenedicarboximide, 1,2,3,4-tetrahydro-N-methyl- has been shown to have various biochemical and physiological effects. The compound has been used to study the role of zinc ions in various biological processes, including cell signaling, gene expression, and enzymatic activity. Additionally, this compound has been used to study the effects of zinc deficiency on cellular and physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1,2-Naphthalenedicarboximide, 1,2,3,4-tetrahydro-N-methyl- in lab experiments include its high selectivity for zinc ions, its ability to detect zinc ions in a wide range of biological samples, and its compatibility with various imaging techniques. However, the limitations of using this compound include its potential toxicity and the need for specialized equipment and techniques for its detection.
Orientations Futures
There are several future directions for the use of 1,2-Naphthalenedicarboximide, 1,2,3,4-tetrahydro-N-methyl- in scientific research. These include the development of new fluorescent probes based on this compound for the detection of other metal ions, the use of this compound in the development of new drugs and therapies, and the exploration of its potential applications in fields such as nanotechnology and materials science.
Conclusion:
In conclusion, 1,2-Naphthalenedicarboximide, 1,2,3,4-tetrahydro-N-methyl- is a unique chemical compound that has been extensively used in scientific research for its fluorescent properties and its ability to bind to zinc ions. This compound has various applications in biochemical and physiological studies and has potential future directions in the development of new fluorescent probes, drugs, and materials.
Méthodes De Synthèse
The synthesis of 1,2-Naphthalenedicarboximide, 1,2,3,4-tetrahydro-N-methyl- is a multi-step process that involves the reaction of naphthalene with maleic anhydride, followed by the reduction of the resulting product using sodium borohydride. The final product is then treated with methyl iodide to obtain the desired compound.
Applications De Recherche Scientifique
1,2-Naphthalenedicarboximide, 1,2,3,4-tetrahydro-N-methyl- has been extensively used in scientific research as a fluorescent probe for the detection of metal ions, particularly zinc ions. This compound has also been used as a ligand for the preparation of metal complexes and as a precursor for the synthesis of other organic compounds.
Propriétés
Numéro CAS |
100393-39-3 |
|---|---|
Nom du produit |
1,2-Naphthalenedicarboximide, 1,2,3,4-tetrahydro-N-methyl- |
Formule moléculaire |
C13H13NO2 |
Poids moléculaire |
215.25 g/mol |
Nom IUPAC |
2-methyl-3a,4,5,9b-tetrahydrobenzo[e]isoindole-1,3-dione |
InChI |
InChI=1S/C13H13NO2/c1-14-12(15)10-7-6-8-4-2-3-5-9(8)11(10)13(14)16/h2-5,10-11H,6-7H2,1H3 |
Clé InChI |
HRUISRITVIGERK-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C2CCC3=CC=CC=C3C2C1=O |
SMILES canonique |
CN1C(=O)C2CCC3=CC=CC=C3C2C1=O |
Synonymes |
1,2-NAPHTHALENEDICARBOXIMIDE, 1,2,3,4-TETRAHYDRO-N-METHYL- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-Ethylbicyclo[2.2.2]oct-2-ene](/img/structure/B25764.png)




![[1,1'-Biphenyl]-4-ol, 4'-(1,1-dimethylethyl)-](/img/structure/B25776.png)





